molecular formula C12H15F2NO B14895942 3-(3,4-Difluorophenyl)-N-isopropylpropanamide

3-(3,4-Difluorophenyl)-N-isopropylpropanamide

Cat. No.: B14895942
M. Wt: 227.25 g/mol
InChI Key: XRCCLINYCHFHNH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-N-isopropylpropanamide is an organic compound characterized by the presence of a difluorophenyl group and an isopropylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-N-isopropylpropanamide typically involves the reaction of 3,4-difluoroaniline with isopropylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Difluorophenyl)-N-isopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isopropylpropanamide moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.

    3,4-Difluorophenyl isocyanate: Utilized as a reagent in organic synthesis.

    3,4-Difluorophenylacetic acid: Explored for its potential pharmaceutical applications.

Uniqueness

3-(3,4-Difluorophenyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H15F2NO/c1-8(2)15-12(16)6-4-9-3-5-10(13)11(14)7-9/h3,5,7-8H,4,6H2,1-2H3,(H,15,16)

InChI Key

XRCCLINYCHFHNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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